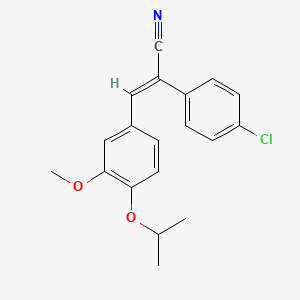
3-methylphenyl benzoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylphenyl benzoylcarbamate, also known as MKC-231, is a novel cognitive enhancer drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the family of benzoylcarbamates and is structurally similar to piracetam, a well-known nootropic drug. The purpose of
作用機序
The exact mechanism of action of 3-methylphenyl benzoylcarbamate is not fully understood. It is believed to enhance cognitive function by modulating the activity of neurotransmitters such as acetylcholine and glutamate. It also increases the density of AMPA receptors in the brain, which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-methylphenyl benzoylcarbamate can improve cognitive function and memory in animal models. It has also been shown to increase the release of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in learning and memory. Additionally, it has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using 3-methylphenyl benzoylcarbamate in lab experiments is its ability to improve cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of learning and memory. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for research on 3-methylphenyl benzoylcarbamate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Finally, more research is needed to fully understand the mechanism of action of 3-methylphenyl benzoylcarbamate and its potential therapeutic applications.
In conclusion, 3-methylphenyl benzoylcarbamate is a promising cognitive enhancer drug that has potential therapeutic applications. Its ability to improve cognitive function and memory in animal models makes it a useful tool for studying the underlying mechanisms of learning and memory. However, its potential toxicity and side effects must be carefully monitored. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-methylphenyl benzoylcarbamate involves the reaction of 3-methylphenyl isocyanate with benzoyl chloride in the presence of triethylamine. This process yields a white crystalline powder that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. The purity of the compound can be verified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
3-methylphenyl benzoylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, memory, and learning in animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(3-methylphenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-6-5-9-13(10-11)19-15(18)16-14(17)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIAJLSSFFXTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)